molecular formula C23H36N2O4 B13445806 Eliglustat (SR) Diastereomer CAS No. 1092472-65-5

Eliglustat (SR) Diastereomer

Cat. No.: B13445806
CAS No.: 1092472-65-5
M. Wt: 404.5 g/mol
InChI Key: FJZZPCZKBUKGGU-WMZHIEFXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eliglustat (SR) Diastereomer, with the chemical name N-((1S,2R)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)octanamide and CAS Registry Number 1092472-66-6, is a high-purity stereoisomer supplied as a critical reference standard for analytical and research applications . This compound is essential for the method development, method validation (AMV), and Quality Control (QC) activities required for Abbreviated New Drug Application (ANDA) submissions and commercial production of the active pharmaceutical ingredient (API) . The parent molecule, Eliglustat, is an active pharmaceutical ingredient approved for the long-term treatment of Gaucher disease Type 1 (GD1) . It functions as a potent and specific inhibitor of glucosylceramide synthase (GCS), the rate-limiting enzyme in the synthesis of glucosylceramide (GL-1) . By reducing the production of glucosylceramide, the substrate that accumulates in the lysosomes of macrophages in patients with Gaucher disease, eliglustat helps restore metabolic balance . This diastereomer is provided with comprehensive characterization data to ensure identity, purity, and stability for its intended use as an analytical standard. All products are For Research Use Only and are not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1092472-65-5

Molecular Formula

C23H36N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

N-[(1R,2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide

InChI

InChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)/t19-,23+/m0/s1

InChI Key

FJZZPCZKBUKGGU-WMZHIEFXSA-N

Isomeric SMILES

CCCCCCCC(=O)N[C@@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O

Canonical SMILES

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O

Origin of Product

United States

Contextualizing Eliglustat Within Glucosylceramide Synthase Inhibition Research

The primary target for SRT in disorders like Gaucher disease is glucosylceramide synthase (GCS), the enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids from ceramide and UDP-glucose. gaucherdiseasenews.comnih.govopenaccessjournals.com The development of high-affinity small molecule inhibitors for GCS has been a pivotal area of research, exemplified by the discovery and development of eliglustat (B216). nih.gov

Eliglustat is a potent and specific GCS inhibitor, representing a second generation of SRT agents. e-kjgm.orgresearchgate.net It was developed as a more selective and potent alternative to the first-generation SRT drug, miglustat, which has a different mechanism and is associated with more significant side effects. openaccessjournals.come-kjgm.org The research leading to eliglustat involved creating ceramide analogs to find compounds with strong inhibitory effects on GCS. researchgate.net The success of eliglustat has spurred further research into novel GCS inhibitors, with a focus on improving properties like penetration of the central nervous system, which current approved therapies lack. gaucherdiseasenews.comacelinktherapeutics.comresearchgate.net

Table 1: Overview of Key Glucosylceramide Synthase (GCS) Inhibitors

Compound Name Class/Type Key Research Findings Citations
Miglustat Iminosugar (glucose analog) First-line oral SRT for Niemann-Pick type C; second-line for Gaucher disease type 1 due to its risk-benefit profile. e-kjgm.orgnih.gov e-kjgm.orgnih.gov
Eliglustat Ceramide analog A potent, selective GCS inhibitor approved as a first-line therapy for Gaucher disease type 1. nih.gove-kjgm.org Does not effectively cross the blood-brain barrier. researchgate.net nih.gove-kjgm.orgresearchgate.net
Venglustat Ceramide analog (investigational) A clinical candidate designed for brain penetration to treat neuronopathic GSL storage diseases. researchgate.net researchgate.net
AL00804 Novel GCS inhibitor (investigational) A potent GCS inhibitor (IC50 ~10 nM) with excellent brain penetration demonstrated in mouse models. acelinktherapeutics.com acelinktherapeutics.com
D-threo-1-phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol (P4) Ceramide analog (research tool) A potent GCS inhibitor (IC50 of 0.5 µM) used in foundational research to understand the role of the hydrophobic portion in inhibitory action. nih.gov nih.gov

The Significance of Diastereomeric Control in Chemical Biology Research

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a cornerstone of drug design and development. numberanalytics.com Many drug molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. patsnap.com When a molecule has multiple chiral centers, it can exist as diastereomers, which are stereoisomers that are not mirror images of each other. slideshare.netnumberanalytics.com

Unlike enantiomers, which have identical physical properties except for the direction they rotate plane-polarized light, diastereomers have distinct physical and chemical properties. numberanalytics.comstudysmarter.co.uk This distinction is critically important in pharmacology. The spatial arrangement of a drug molecule profoundly influences its interaction with biological targets like enzymes and receptors, a concept often described by the "lock-and-key" model. numberanalytics.compatsnap.com

Consequently, different diastereomers of a single drug can exhibit vastly different:

Pharmacodynamic Properties : One diastereomer may bind to the target receptor with high affinity and elicit the desired therapeutic effect, while another may be less active or even inactive. numberanalytics.compatsnap.com

Pharmacokinetic Properties : The absorption, distribution, metabolism, and excretion (ADME) of a drug can be stereospecific. numberanalytics.compatsnap.com Enzymes in the body often metabolize one diastereomer preferentially over another. patsnap.com

Safety Profiles : In some cases, one diastereomer may be responsible for the therapeutic effects while another contributes to undesirable side effects. slideshare.netijpsjournal.com

Therefore, controlling the stereochemistry during synthesis—a process known as diastereoselective synthesis—is crucial. numberanalytics.comnumberanalytics.com It allows medicinal chemists to isolate the most potent and safest stereoisomer, thereby optimizing the therapeutic profile of a drug candidate. patsnap.com Research into the synthesis, characterization, and pharmacological evaluation of individual diastereomers is essential for understanding structure-activity relationships. ontosight.ai

Research Trajectories for Eliglustat Sr Diastereomer Studies

Retrosynthetic Analysis and Strategic Disconnections

A common retrosynthetic strategy for eliglustat (1) involves disconnecting the octanamide (B1217078) side chain and the pyrrolidine (B122466) ring, identifying a key syn-1,2-amino alcohol intermediate (5) as the central building block. mdpi.com This intermediate contains the two crucial stereocenters. The analysis then focuses on the stereoselective formation of this amino alcohol. One major approach envisions creating this syn-1,2-amino alcohol from a corresponding syn-1,2-dibenzyl ether (6), which in turn can be traced back to the commercially available starting material, 1,4-benzodioxan-6-carbaldehyde (7). researchgate.netmdpi.comresearchgate.net An alternative strategy begins with a chiral pool starting material like D-serine to establish one of the stereocenters early in the synthesis. researchgate.net

The 1,2-amino alcohol motif is a fundamental structural component found in numerous FDA-approved drugs and is pivotal to the biological activity of eliglustat. nih.gov Synthetic approaches are therefore designed to install this feature with high diastereoselectivity.

Aldol (B89426) Reaction Approach : A concise six-step synthesis utilizes a diastereoselective aldol reaction to build the two adjacent stereocenters in a single operation. tandfonline.com This method provides a direct route to a diol precursor of the target amino alcohol.

Substrate-Directed Reduction : In syntheses starting from D-serine, a key step involves the diastereoselective reduction of a keto intermediate. The existing chiral center derived from D-serine directs the reduction, leading to the desired alcohol configuration with excellent selectivity (>99% dr). researchgate.net

Stereoselective Amination : A prevalent strategy involves the diastereoselective amination of a chiral ether. nih.gov This approach first establishes a diol, which is then converted into a chiral ether intermediate before the nitrogen atom is introduced. researchgate.net

1,4-benzodioxan-6-carbaldehyde : This commercially available aldehyde is a common starting point for many eliglustat syntheses. mdpi.comnih.govnih.gov It serves as the precursor to the benzodioxane moiety of the final molecule. In one prominent route, it undergoes a Horner-Wadsworth-Emmons olefination to form an acrylate (B77674) derivative, which is then subjected to asymmetric dihydroxylation to set the stereochemistry. nih.gov Other approaches have utilized this aldehyde in Crimmins or other chiral auxiliary-based aldol reactions. nih.gov

Asymmetric Synthesis Approaches

To generate the specific diastereomer that is active as a drug, asymmetric synthesis techniques are essential. These methods create the chiral centers with the required (1R, 2R) configuration.

The Sharpless asymmetric dihydroxylation is a key reaction in several total syntheses of eliglustat. researchgate.netmdpi.com This reaction is used to convert an achiral olefin into a chiral syn-diol with high enantioselectivity. nih.gov

In a typical sequence starting from 1,4-benzodioxan-6-carbaldehyde (7), the aldehyde is first converted to an olefin, (E)-methyl 3-(2,3-dihydrobenzo[b] Current time information in Bangalore, IN.researchgate.netdioxin-6-yl)acrylate (8). The subsequent dihydroxylation of this olefin using AD-mix-β furnishes the chiral syn-1,2-diol (9) in high yield (82%). nih.gov This diol possesses the correct stereochemistry required for the final eliglustat molecule and serves as a crucial intermediate for the subsequent introduction of the amino group. nih.gov

The final key transformation in many synthetic routes is the introduction of the amino group to form the 1,2-amino alcohol core. This must be done with high diastereoselectivity to avoid the formation of unwanted stereoisomers.

A highly effective method for diastereoselective amination employs chlorosulfonyl isocyanate (CSI). researchgate.netmdpi.com This reaction is performed on a chiral ether intermediate, such as a para-methoxycinnamyl benzyl (B1604629) ether, to install the protected amine. researchgate.net The reaction between the syn-1,2-dibenzyl ether intermediate (6) and CSI has been optimized to afford the desired syn-1,2-amino alcohol precursor (5) with excellent diastereoselectivity (>20:1) and a good yield (62%). researchgate.netmdpi.comnih.gov

The stereochemical outcome, which involves retention of configuration at the reaction center, is explained by a competition between SNi and SN1 mechanisms. researchgate.netmdpi.comresearcher.life The reaction conditions, particularly the solvent and temperature, have a significant impact on the diastereomeric ratio (dr) of the product. researchgate.net

Optimization of CSI-Mediated Amination of Intermediate 6
SolventTemperature (°C)Diastereomeric Ratio (dr)Reference
CH₂Cl₂01.2:1 researchgate.net
CH₂Cl₂-402.3:1 researchgate.net
n-Hexane-403.7:1 researchgate.net
Toluene-785.6:1 researchgate.net
Toluene/n-Hexane (10:1)-78>20:1 researchgate.net

As shown in the table, a mixture of toluene and n-hexane at -78 °C provides optimal conditions for achieving the highest diastereoselectivity in the CSI-mediated amination step. researchgate.net

Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation

A highly efficient and scalable synthesis of Eliglustat has been developed utilizing a Ruthenium(II)-catalyzed asymmetric transfer hydrogenation (ATH) as the key step. researchgate.net This strategy employs a dynamic kinetic resolution (DKR) process to set two adjacent stereogenic centers with high selectivity. researchgate.netthieme-connect.de

Diastereoselective Reduction Strategies (e.g., Sodium Borohydride)

A common and effective method for establishing one of the chiral centers in Eliglustat involves the diastereoselective reduction of a keto intermediate. researchgate.net Sodium borohydride (B1222165) (NaBH₄) has proven to be a highly effective reagent for this transformation. researchgate.nettandfonline.com

In a synthetic pathway starting from D-serine, a keto intermediate is reduced using sodium borohydride to furnish the key alcohol intermediate. researchgate.net This substrate-directed reduction proceeds with excellent selectivity, achieving a diastereomeric ratio of over 99:1 and a yield of 95%. researchgate.net The stereochemical outcome is dictated by the existing chiral center derived from D-serine. Similarly, in a different synthetic approach, the reduction of an aldol adduct with NaBH₄ in a THF/H₂O mixture gives a 1,3-diol in 94% yield, setting the stage for subsequent transformations. tandfonline.com

Organocatalytic Asymmetric Henry Reactions

The synthesis of Eliglustat using an organocatalytic asymmetric Henry (nitroaldol) reaction as the key stereochemistry-defining step has been reported. mdpi.comresearchgate.net This methodology offers a powerful way to form a carbon-carbon bond while creating a new chiral center. The Henry reaction typically involves the addition of a nitroalkane to an aldehyde or ketone, catalyzed by an organic molecule. Merging the asymmetric Henry reaction with subsequent organocatalytic cascade reactions has been shown to be an effective strategy for constructing complex chiral molecules. nih.gov

Optimization of Stereoselectivity and Yield in Synthetic Pathways

A central theme in the development of synthetic routes to Eliglustat is the rigorous optimization of reaction conditions to maximize both stereoselectivity and chemical yield. This is critical for producing the enantiomerically pure drug substance efficiently and economically.

For instance, in the diastereoselective amination reaction using chlorosulfonyl isocyanate, a systematic screening of solvents and temperatures was performed. mdpi.comresearchgate.net As detailed in Table 1, changing the solvent from dichloromethane (B109758) to a toluene/n-hexane mixture and lowering the temperature from 0°C to -78°C dramatically increased the diastereomeric ratio from 1.2:1 to over 20:1. mdpi.comresearchgate.net

Similarly, in the scalable synthesis featuring a Ru(II)-catalyzed ATH, optimization extended to subsequent steps. thieme-connect.de A particularly challenging amidation of a sterically hindered carboxylic acid intermediate required screening nine different combinations of coupling agents and additives. The use of diisopropylcarbodiimide (DIC) with ethyl (hydroxyimino)cyanoacetate (Oxyma) was identified as the optimal condition, providing the desired amide in a 94% yield. thieme-connect.de These examples underscore the importance of fine-tuning each step in a multi-step synthesis to achieve a robust and high-yielding process suitable for commercial production. researchgate.netthieme-connect.de

Influence of Reaction Conditions on Diastereomeric Ratio (dr)

The diastereoselectivity of reactions producing Eliglustat and its precursors is highly sensitive to the chosen reaction conditions, including the solvent system and temperature. A notable example is the diastereoselective amination of a chiral syn-1,2-dibenzyl ether intermediate using chlorosulfonyl isocyanate (CSI). mdpi.comnih.gov The optimization of this key step is crucial for maximizing the yield of the desired syn-1,2-amino alcohol, a precursor to Eliglustat. mdpi.com

Initial studies of the CSI-mediated amination reaction showed modest diastereoselectivity. mdpi.comresearchgate.net For instance, when the reaction was conducted in dichloromethane (CH₂Cl₂) at 0 °C, the diastereomeric ratio (dr) was a mere 1.2:1. mdpi.comresearchgate.net Lowering the temperature to -40 °C in the same solvent led to a slight improvement, with the dr increasing to 2.3:1. mdpi.comresearchgate.net

A systematic investigation into the effect of different nonpolar solvents and temperatures revealed a significant impact on the diastereoselectivity. mdpi.com The use of n-hexane at -40 °C resulted in a dr of 3.7:1, while switching to toluene at a much lower temperature of -78 °C further improved the ratio to 5.6:1. mdpi.comresearchgate.net Ultimately, the highest diastereoselectivity was achieved by employing a mixed solvent system. A combination of toluene and n-hexane (in a 10:1 ratio) at -78 °C afforded the desired product with a diastereomeric ratio greater than 20:1 and an improved yield of 62%. mdpi.comnih.govresearchgate.net This significant enhancement in diastereoselectivity is attributed to the specific solvent environment and low temperature, which likely favor a particular transition state in the reaction mechanism. mdpi.com The proposed SNi mechanism helps to explain the retention of configuration at the para-methoxycinnamylic position. mdpi.com

The following table summarizes the optimization of the diastereoselective amination reaction conditions. mdpi.comresearchgate.net

Table 1: Optimization of Diastereoselective Amination

Entry Solvent Temperature (°C) Diastereomeric Ratio (dr)
1 CH₂Cl₂ 0 1.2:1
2 CH₂Cl₂ -40 2.3:1
5 n-Hexane -40 3.7:1
9 Toluene -78 5.6:1

Another approach to achieving high diastereoselectivity in the synthesis of an Eliglustat intermediate involves the substrate-directed reduction of a keto intermediate. researchgate.net Starting from D-serine, a keto intermediate was synthesized and subsequently reduced using sodium borohydride. researchgate.net This reduction step yielded the corresponding alcohol with excellent diastereoselectivity, greater than 99:1 dr, and a high yield of 95%. researchgate.net The stereochemical outcome is dictated by the existing chiral center derived from D-serine.

Scalable Synthesis Development

The development of a scalable synthesis for Eliglustat is a key objective for commercial production. Several strategies have been explored to create efficient and robust processes suitable for large-scale manufacturing.

Table 2: Compound Names Mentioned in the Article

Compound Name
Eliglustat
syn-1,2-dibenzyl ether
chlorosulfonyl isocyanate
syn-1,2-amino alcohol
dichloromethane
n-hexane
toluene
sodium borohydride
D-serine
1,4-benzodioxane-6-carboxylic acid
Ruthenium

Biochemical Characterization of this compound as a Glucosylceramide Synthase (UGCG) Inhibitor

The (SR) diastereomer of eliglustat has been characterized to understand its inhibitory activity against UGCG.

Specificity and Potency Assessment (In Vitro IC50 Values)

Eliglustat, in its active (R,R) form, is a potent inhibitor of glucosylceramide synthase with a reported IC50 value of 24 nM. medchemexpress.com In intact K562 cells, the IC50 for inhibiting the cell surface presentation of GM1 was found to be 24 nM, and for GM3 in B16/F10 cells, it was 29 nM. medchemexpress.com Another study reported an IC50 of 10 ng/mL for eliglustat against UGCG. drugbank.com While specific IC50 values for the (SR) diastereomer are not as widely reported, the focus of development has been on the (R,R) diastereomer due to its higher potency.

Comparative Inhibition of Related Glycosidases (e.g., GBA1, GBA2, α-Glucosidases)

Eliglustat demonstrates a high degree of specificity for glucosylceramide synthase. nih.gov In vitro studies have shown that it has minimal to no significant inhibitory activity against other related glycosidases. drugbank.comnih.gov This selectivity is crucial for a targeted therapeutic effect, minimizing off-target interactions.

EnzymeIC50 (µM)
α-Glucosidase I and II>2500
Lysosomal glucocerebrosidase (GBA1)>2500
Non-lysosomal glucosylceramidase (GBA2)1600
Glycogen debranching enzyme>2500
SucraseNo inhibition up to 10 µM
MaltaseNo inhibition up to 10 µM
Data sourced from a study on eliglustat's enzyme specificities. nih.govgoogle.com

Analogue Design and Mechanistic Insights from Structural Modifications

The design of eliglustat and its analogues is rooted in the structure of ceramide, the natural substrate of UGCG.

Ceramide Analogue Perspective

Eliglustat is a ceramide analogue, designed to mimic the natural substrate and competitively inhibit UGCG. researchgate.netnih.gov The development of such inhibitors began with compounds like D-threo-1-Phenyl-2-decanoylamino-3-morpholinepropanol (PDMP), which contains a fatty acid in an amide linkage, an aromatic group, and a cyclic amine. nih.gov Eliglustat itself is a C8-substituted homolog, selected for its favorable pharmacokinetic profile and high specificity for UGCG at nanomolar concentrations. openaccessjournals.com This design strategy allows the inhibitor to effectively bind to the active site of the enzyme, blocking the synthesis of glucosylceramide. nih.gov

Influence of Substituents on Enzyme Binding and Activity

The development of UGCG inhibitors involved empirical changes to the lead compound structures. For instance, modifications to the fatty acyl group of PDMP showed that increasing the fatty acyl chain length modestly increased inhibitory activity. nih.gov Similarly, replacing the morpholino group with a pyrrolidino group, as seen in eliglustat, was a key modification that enhanced its properties. nih.gov The specific (1R,2S) stereochemistry of the diastereomer, along with the nature and orientation of its substituents, including the octanoyl moiety and the 2,3-dihydro-1,4-benzodioxane moiety, are critical determinants of its binding affinity and inhibitory potency against UGCG. drugbank.comnih.gov

Intracellular Biochemical Pathways Affected by Glucosylceramide Synthase Inhibition

Inhibition of UGCG by compounds like the this compound has significant downstream effects on various cellular pathways by reducing the production of glucosylceramide (GlcCer). drugbank.comelsevier.com GlcCer is the precursor for the synthesis of a vast array of glycosphingolipids (GSLs), which are integral components of cell membranes and are involved in numerous cellular processes. elsevier.comgoogle.com

By blocking the initial step in GSL synthesis, UGCG inhibitors lead to a reduction in all downstream GSLs, including gangliosides (like GM1 and GM3) and globotriaosylceramide. nih.govresearchgate.netopenaccessjournals.com This substrate reduction can help restore the balance between the synthesis and degradation of GSLs, which is particularly important in lysosomal storage disorders where the catabolism of these lipids is impaired. researchgate.net For example, in Gaucher disease, the accumulation of GlcCer is reduced, and in other GSL storage diseases like Fabry disease and Tay-Sachs disease, the accumulation of their respective GSLs is also diminished. nih.govopenaccessjournals.com The inhibition of GSL synthesis has also been shown to affect cellular processes such as signal transduction, cell growth, and adhesion. google.com

Structure Activity Relationships Sar of Eliglustat Diastereomers

Elucidating the Stereochemical Influence on Biological Activity

The spatial arrangement of atoms in a molecule can dramatically alter its pharmacological properties. In the case of eliglustat (B216), the orientation of the substituents at its two chiral centers is the primary determinant of its inhibitory potency against glucosylceramide synthase.

Comparative Analysis of Eliglustat (1R,2R) and its Diastereomers (e.g., 1S,2R, 1R,2S, 1S,2S)

Eliglustat, identified chemically as N-((1R,2R)-1-(2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)octanamide, is a potent inhibitor of glucosylceramide synthase with a reported IC50 value of approximately 20 nM in intact cells. nih.govselleckchem.com The synthesis of eliglustat is highly diastereoselective, specifically designed to produce the (1R,2R) isomer as the active pharmaceutical ingredient. nih.gov This stereospecificity is paramount, as the other diastereomers—(1S,2R), (1R,2S), and (1S,2S)—are understood to be significantly less active or inactive.

While comprehensive, publicly available data directly comparing the IC50 values of all four diastereomers is limited, the consistent focus in the scientific literature on the synthesis and clinical use of the pure (1R,2R) form underscores the critical nature of this specific stereochemical configuration for biological activity. The precise arrangement of the hydroxyl, pyrrolidinylmethyl, and octanamide (B1217078) groups in the (1R,2R) diastereomer allows for optimal binding to the active site of glucosylceramide synthase, leading to effective inhibition of the enzyme. Any deviation from this configuration, as seen in the other diastereomers, is presumed to disrupt these critical interactions, thereby diminishing or abolishing inhibitory activity.

Below is a table summarizing the known inhibitory activity of the active eliglustat diastereomer.

DiastereomerConfigurationGlucosylceramide Synthase Inhibition (IC50)
Eliglustat (1R,2R)~20 nM (in intact MDCK cells) nih.govselleckchem.com
Eliglustat Diastereomer(1S,2R)Data not publicly available
Eliglustat Diastereomer(1R,2S)Data not publicly available
Eliglustat Diastereomer(1S,2S)Data not publicly available

Pharmacophore Development and Optimization for Enhanced Target Engagement

The development of eliglustat was guided by a pharmacophore model derived from earlier inhibitors of glucosylceramide synthase, such as D-threo-1-phenyl-2-decanoylamino-3-morpholinopropanol (PDMP). nih.gov This model identified key structural features necessary for potent inhibition: a fatty acid amide linkage, an aromatic group, and a cyclic amine. nih.gov

Computational Approaches to SAR Studies

Computational chemistry plays a vital role in understanding the structure-activity relationships of enzyme inhibitors like eliglustat at a molecular level. Techniques such as ligand-protein docking and molecular dynamics simulations provide insights into the binding modes and interactions of different diastereomers with glucosylceramide synthase.

Ligand-Protein Docking Simulations with Glucosylceramide Synthase

Ligand-protein docking simulations are computational methods used to predict the preferred orientation of a molecule when bound to a protein target. For eliglustat, docking studies would be instrumental in visualizing how the (1R,2R) diastereomer fits into the active site of glucosylceramide synthase. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to the high binding affinity of the active isomer.

While specific, detailed docking studies comparing all four diastereomers of eliglustat are not extensively published, it is hypothesized that such simulations would demonstrate that the (1S,2R), (1R,2S), and (1S,2S) isomers are unable to achieve the same optimal binding pose as the (1R,2R) diastereomer. This suboptimal binding would result in weaker interactions with the active site residues, explaining their reduced or absent inhibitory activity. One computational study performed a molecular docking of eliglustat with glucosylceramide synthase and calculated the Gibbs free energy to determine the stability of the ligand-receptor conformation, suggesting a strong affinity. conicet.gov.ar

Molecular Dynamics Simulations of Compound-Enzyme Interactions

By running MD simulations for all four diastereomers, researchers could observe how the subtle changes in stereochemistry affect the dynamics of the compound-enzyme interaction. It is expected that simulations for the less active diastereomers would show a less stable binding, with the ligand potentially dissociating from the active site more readily than the (1R,2R) isomer. These computational approaches are invaluable for rationalizing the experimentally observed SAR and for guiding the design of future, more potent inhibitors of glucosylceramide synthase.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Diastereomeric Series

A quantitative structure-activity relationship (QSAR) model for the complete diastereomeric series of Eliglustat has not been detailed in publicly available scientific literature. QSAR studies are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a set of diastereomers, a QSAR model would seek to correlate the different three-dimensional arrangements of atoms with their potency as inhibitors of the target enzyme.

While a specific QSAR model is not available, the development of Eliglustat as a single (1R,2R) diastereomer strongly underscores the critical nature of its stereochemistry for potent biological activity. In drug development, when a compound with multiple chiral centers is identified as a promising therapeutic agent, it is standard practice to synthesize and test all possible stereoisomers. The selection of a single isomer for clinical development, in this case, the (1R,2R) isomer known as Eliglustat, indicates that this specific configuration provides the optimal combination of efficacy and safety.

The biological activity of Eliglustat is attributed to its ability to inhibit glucosylceramide synthase. The potency of this inhibition is highly dependent on the precise orientation of the key functional groups within the active site of the enzyme. The (1R,2R) configuration correctly positions the substituted benzodioxane ring, the hydroxyl group, and the octanoyl amide and pyrrolidine (B122466) moieties for optimal interaction with the enzyme's binding pocket. It is presumed that the other diastereomers—(1S,2S), (1R,2S), and (1S,2R)—exhibit significantly lower inhibitory activity due to steric hindrance or a failure to form crucial hydrogen bonds and other non-covalent interactions within the active site.

The synthesis of Eliglustat often involves stereoselective methods designed to produce the desired (1R,2R) diastereomer in high yield, further highlighting the importance of this specific stereochemistry for its therapeutic effect.

Below is a table summarizing the known biological activity of the approved diastereomer of Eliglustat and the inferred activity of the other diastereomers based on the principles of stereospecificity in drug action.

DiastereomerConfiguration at Chiral CentersReported IC₅₀ for Glucosylceramide SynthaseInferred Activity Relative to (1R,2R)-Eliglustat
Eliglustat(1R, 2R)~10 ng/mL (~24 nmol/L) ijpsjournal.comdrugbank.comHigh
(1S, 2S)-Diastereomer(1S, 2S)Data not publicly availablePresumed to be significantly lower
(1R, 2S)-Diastereomer(1R, 2S)Data not publicly availablePresumed to be significantly lower
(1S, 2R)-Diastereomer(1S, 2R)Data not publicly availablePresumed to be significantly lower

Preclinical Pharmacological Investigations of Eliglustat Sr Diastereomer

In Vitro Cellular Studies of Glucosylceramide Metabolism Modulation

In vitro studies have been instrumental in characterizing the cellular effects of the Eliglustat (B216) (SR) diastereomer, specifically its ability to modulate the metabolism of glucosylceramide and reduce the accumulation of downstream glycosphingolipids in various cell models.

Reduction of Glycosphingolipid Accumulation in Cultured Cell Models

The primary mechanism of action of the Eliglustat (SR) diastereomer is the inhibition of glucosylceramide synthase, the enzyme that catalyzes the initial step in the synthesis of most glycosphingolipids. By inhibiting this enzyme, eliglustat effectively reduces the production of glucosylceramide, thereby preventing the accumulation of this substrate and its derivatives in cellular models. This substrate reduction approach is fundamental to its therapeutic effect in lysosomal storage disorders characterized by the accumulation of glycosphingolipids.

Effects on Glucosylceramide Levels in Specific Cell Lines (e.g., K562, A375, Human Erythroleukemia, Murine Melanoma Cells)

In vitro studies have shown that exposure to eliglustat tartrate leads to a decreased abundance of the gangliosides GM1 and GM3 in cultured human erythroleukemia cells and murine melanoma cells. nih.gov Gangliosides are complex glycosphingolipids derived from glucosylceramide, and their reduction indicates the effective inhibition of the upstream enzyme, glucosylceramide synthase.

The inhibitory activity of eliglustat has been quantified in Madin-Darby canine kidney (MDCK) cells, which are a common model for studying cellular transport and metabolism. In intact MDCK cells, eliglustat demonstrated a potent inhibition of glucosylceramide synthase with a half-maximal inhibitory concentration (IC50) of 20 nM. nih.gov

Cell LineEffectQuantitative Data
Human Erythroleukemia CellsDecreased abundance of GM1 and GM3 gangliosidesSpecific percentage reduction not detailed in sources.
Murine Melanoma CellsDecreased abundance of GM1 and GM3 gangliosidesSpecific percentage reduction not detailed in sources.
MDCK CellsInhibition of glucosylceramide synthaseIC50 = 20 nM nih.gov

In Vivo Animal Model Studies

Following promising in vitro results, the efficacy of the this compound was further investigated in animal models of glucosylceramide storage disorders, providing crucial data on its physiological effects.

Efficacy in Murine Models of Glucosylceramide Storage Disorders (e.g., Gaucher Disease Models)

The gbaD409V/null mouse, a knock-in model of Gaucher disease that exhibits a low residual activity of β-glucocerebrosidase, has been a key model for evaluating the in vivo efficacy of eliglustat. nih.gov Studies in this model have demonstrated the ability of orally administered eliglustat to mitigate the pathological accumulation of glucosylceramide. drugbank.com

Oral administration of eliglustat to gbaD409V/null mice resulted in dose-dependent decreases in the levels of glucosylceramide in various tissues. In young mice (10 weeks of age) treated for up to 10 weeks, significant reductions in tissue glucosylceramide content were observed with daily oral doses of 75 mg/kg and 150 mg/kg. nih.gov In older mice (7 months of age), treatment with eliglustat arrested the age-related accumulation of glucosylceramide in the kidney, spleen, and liver. nih.gov

Animal ModelTissueDoseEffect on Glucosylceramide Levels
gbaD409V/null Mouse (Young)Liver, Lung, Spleen75 mg/kg/dayDose-dependent decrease nih.gov
150 mg/kg/dayFurther dose-dependent decrease nih.gov
gbaD409V/null Mouse (Older)Kidney, Spleen, LiverNot specifiedArrested age-dependent accumulation nih.gov

A hallmark of Gaucher disease is the accumulation of glucosylceramide-laden macrophages, known as Gaucher cells. A critical measure of therapeutic efficacy is the reduction of this Gaucher cell burden. In the gbaD409V/null mouse model, treatment with eliglustat led to a significant decline in the number of hepatic Gaucher cells in young mice. nih.gov Similarly, a decrease in the number of Gaucher cells was observed in older mice following treatment. nih.gov

Animal ModelTissueEffect on Gaucher Cell Burden
gbaD409V/null Mouse (Young)LiverSignificant decline in the number of Gaucher (foam) cells nih.gov
gbaD409V/null Mouse (Older)Not specifiedDecrease in Gaucher cell number nih.gov

Advanced Analytical Methodologies for Stereoisomer Characterization and Quantification

Chromatographic Separation Techniques

Chromatography, particularly high-performance liquid chromatography (HPLC), is a cornerstone for the separation of stereoisomers. The development of chiral stationary phases has enabled the effective resolution of complex chiral molecules like eliglustat (B216).

A stereoselective normal-phase HPLC method has been developed and validated for the quantification of eliglustat and its stereoisomers. wisdomlib.orgasiapharmaceutics.info This method is crucial for controlling the enantiomeric purity of eliglustat.

The choice of the chiral stationary phase (CSP) is paramount for achieving successful stereoselective separation. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are widely used in the pharmaceutical industry for their broad applicability and high enantioselectivity. chromatographyonline.comnih.gov For the separation of eliglustat and its stereoisomers, an immobilized amylose-based CSP has been shown to be highly effective. wisdomlib.orgasiapharmaceutics.info

Specifically, the CHIRALPAK IF-3 column, which contains amylose tris(3-chloro-4-methylphenylcarbamate) as the chiral selector, has demonstrated successful resolution of eliglustat and its (S,S), (R,S), and (S,R) stereoisomers. asiapharmaceutics.info The helical structure of the amylose polymer creates chiral grooves that allow for differential interactions with the enantiomers, leading to their separation. chromatographyonline.com The selection of this stationary phase was the result of screening various immobilized chiral columns, with the CHIRALPAK IF-3 providing the best resolution and chromatographic performance. asiapharmaceutics.info

Table 1: Chiral Stationary Phase for Eliglustat Diastereomer Resolution

Parameter Description
Stationary Phase Immobilized Amylose tris(3-chloro-4-methylphenylcarbamate)
Commercial Name CHIRALPAK IF-3
Particle Size 3 µm

| Column Dimensions | 4.6 mm × 250 mm |

The composition of the mobile phase plays a critical role in optimizing the separation of stereoisomers by influencing the interactions between the analytes and the chiral stationary phase. For the separation of eliglustat diastereomers on an amylose-based CSP, a normal-phase mobile phase consisting of a mixture of n-hexane, ethanol, methanol, and diethylamine (B46881) (DEA) has been optimized. wisdomlib.orgasiapharmaceutics.info

The organic solvents (n-hexane, ethanol, methanol) control the polarity of the mobile phase and, consequently, the retention of the analytes. The addition of a small amount of a basic modifier like DEA is crucial for improving peak shape and resolution by minimizing undesirable interactions with residual silanol (B1196071) groups on the silica (B1680970) support and modifying the interactions with the CSP. asiapharmaceutics.info The optimized mobile phase composition was determined to be n-Hexane/Ethanol/Methanol/Diethyl amine in a ratio of 90/05/05/0.1 (v/v/v/v). asiapharmaceutics.info

Table 2: Optimized Mobile Phase for Eliglustat Diastereomer Separation

Component Proportion (v/v)
n-Hexane 90%
Ethanol 5%
Methanol 5%

Column temperature is a significant parameter in chiral HPLC as it can affect the thermodynamics and kinetics of the separation process. researchgate.net Variations in temperature can alter the conformation of the chiral stationary phase and the interaction energies between the CSP and the enantiomers, thereby influencing retention times, selectivity, and resolution. researchgate.net

For the separation of eliglustat stereoisomers, the effect of column temperature was investigated to optimize the method. A column temperature of 40°C was found to be optimal for the separation on the CHIRALPAK IF-3 column with the specified mobile phase. asiapharmaceutics.info This temperature provides a balance between efficient mass transfer and favorable thermodynamic interactions, leading to good resolution and peak shape. It is important to control the temperature carefully during analysis to ensure the robustness and reproducibility of the method.

Table 3: Effect of Temperature on Chromatographic Parameters

Temperature (°C) Resolution (Rs) between Eliglustat and (S,R) Diastereomer Observations
30 Sub-optimal Broader peaks, lower resolution
40 Optimal Good peak shape and resolution

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of drugs and their metabolites in complex biological matrices such as plasma, due to its high sensitivity, selectivity, and speed. nih.govsemanticscholar.org A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the determination of eliglustat in rat plasma. nih.gov

The method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column. The detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. Quantification is achieved by multiple reaction monitoring (MRM), tracking the precursor-to-product ion transitions for eliglustat and an internal standard. nih.gov This approach provides excellent selectivity by filtering out interferences from the biological matrix. The method has been shown to be linear over a specific concentration range and has met the acceptance criteria for accuracy and precision. nih.gov Such validated LC-MS/MS methods are essential for pharmacokinetic studies.

Table 4: UPLC-MS/MS Method Parameters for Eliglustat Quantification in Rat Plasma

Parameter Description
Chromatographic System UPLC with an Acquity BEH C18 column
Mobile Phase Acetonitrile and 0.1% formic acid in water (gradient elution)
Ionization Source Electrospray Ionization (ESI), positive mode
Detection Triple quadrupole mass spectrometer
Quantification Mode Multiple Reaction Monitoring (MRM)
Precursor → Product Ion (m/z) 405.4 → 84.1 for eliglustat

| Linear Range | 1-500 ng/mL |

Chiral High-Performance Liquid Chromatography (HPLC) for Diastereomer Resolution

Spectroscopic Characterization of Eliglustat Stereoisomers

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the absolute configuration of stereoisomers. While techniques like NMR provide information about the connectivity and relative stereochemistry, chiroptical methods like Vibrational Circular Dichroism (VCD) are particularly powerful for determining the absolute configuration of chiral molecules in solution. nih.govspectroscopyeurope.com

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. spectroscopyeurope.com The resulting VCD spectrum is unique to a specific enantiomer, with its mirror-image enantiomer exhibiting a spectrum of equal magnitude but opposite sign. nih.gov The absolute configuration of a molecule can be unambiguously determined by comparing the experimentally measured VCD spectrum with the spectrum predicted by ab initio density functional theory (DFT) calculations for a known configuration. nih.govrsc.org This approach avoids the need for crystallization, which is often a prerequisite for X-ray crystallography, the traditional method for determining absolute configuration. spectroscopyeurope.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Purity and Structural Elucidation (e.g., 1H NMR, 2D-NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and determination of diastereomeric purity of eliglustat and its intermediates. One-dimensional proton NMR (¹H NMR) is particularly effective for assessing diastereomeric ratios during synthesis. nih.gov For instance, in the diastereoselective amination of a chiral para-methoxycinnamyl benzyl (B1604629) ether, a key step in one synthetic route to eliglustat, ¹H NMR analysis is used to distinguish between the resulting diastereomers. nih.gov A single proton at the newly formed chiral center shows a significantly different chemical shift in the ¹H NMR spectrum for each diastereomer, allowing for direct quantification of the diastereomeric ratio (dr). nih.gov

Research has shown that the choice of solvent and temperature critically influences the diastereoselectivity of the reaction, a factor that is precisely monitored by ¹H NMR. nih.gov The use of nonpolar solvent systems, particularly a mixture of toluene (B28343) and n-hexane at low temperatures (-78 °C), has been found to yield superior diastereoselectivity, achieving a ratio greater than 20:1. nih.gov

For a more in-depth structural analysis, two-dimensional (2D) NMR techniques are employed. ijpsjournal.com Experiments such as the Homonuclear ¹H-¹H gDQCOSY (gradient Double Quantum COSY) are performed to establish proton-proton correlations within the molecule. ijpsjournal.com This helps in assigning the specific signals in the ¹H spectrum and confirming the connectivity of the molecular structure. While not explicitly detailed for the (SR) diastereomer in the provided sources, 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) would be the subsequent logical step to determine the through-space proximity of protons, which is essential for unambiguously confirming the relative stereochemistry of the chiral centers in the final eliglustat molecule. The analytical data, including ¹H NMR spectra, for synthesized eliglustat are typically compared with reported literature values to confirm the identity and stereochemistry of the final product. nih.gov

Table 1: Effect of Solvent System on Diastereomeric Ratio (dr) in Eliglustat Synthesis Intermediate as Determined by ¹H NMR Analysis nih.gov
EntrySolvent SystemTemperature (°C)Diastereomeric Ratio (dr)
1CH₂Cl₂01.2:1
2CH₂Cl₂-402.3:1
5n-Hexane-403.7:1
9Toluene-785.6:1
11Toluene/n-Hexane (1:10)-78>20:1

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise identification and structural characterization of eliglustat and its related impurities, including diastereomers. ijpsjournal.com This technique provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent molecule and its fragments. researchgate.net For the analysis of eliglustat, HRMS is often performed on instruments such as a Q-Exactive Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. ijpsjournal.comijpsjournal.com

The ESI interface is typically operated in positive-ion mode for eliglustat analysis. nih.gov Tandem mass spectrometry (MS/MS) analysis is conducted to generate characteristic fragmentation patterns, which serve as a structural fingerprint for the compound. ijpsjournal.comijpsjournal.com In a typical UPLC-MS/MS method, the precursor-to-product ion transition of m/z 405.4 → 84.1 is monitored for eliglustat using multiple reaction monitoring (MRM), providing high selectivity and sensitivity. nih.gov

HRMS is also critical in forced degradation studies, where it is used to identify novel degradation products. researchgate.net For example, under acidic and peroxide stress conditions, two new degradation products of eliglustat tartrate were identified: its cis-diastereoisomer and an N-Oxide impurity. researchgate.net The characterization of these compounds relies on coupling liquid chromatography with HRMS and 2D-NMR techniques. researchgate.net

Table 2: Optimized Mass Spectrometry Parameters for Eliglustat Analysis ijpsjournal.com
ParameterValue
Ion SourceElectrospray Ionization (ESI)
Capillary Voltage3500 V
Sample Cone Voltage30 V
Extraction Cone Voltage5 V
Source Temperature140 °C
Desolvation Temperature300 °C
Cone Gas Flow50 L/hr
Desolvation Gas Flow650 L/hr

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy, primarily used as a detection method coupled with High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), is a standard technique for the quantification of eliglustat. ijpsjournal.comresearchgate.net A simple and sensitive bioanalytical HPLC-UV method has been developed and validated for measuring eliglustat concentrations in biological matrices like rat plasma. researchgate.net

In these methods, chromatographic separation is achieved on a C18 column, followed by detection using a UV detector. researchgate.net The detection wavelength is typically set at 282 nm to achieve optimal sensitivity for eliglustat. researchgate.net The method's linearity, precision, and accuracy are validated according to regulatory guidelines to ensure reliable quantification. researchgate.netnih.gov For instance, a UPLC method for separating eliglustat from its degradation products was developed with a short run time of 8.0 minutes. researchgate.net The limit of quantitation (LOQ) for related impurities can be as low as 0.3-3.0 μg ml⁻¹. researchgate.net

Table 3: Example Chromatographic Conditions for HPLC-UV Quantification of Eliglustat researchgate.net
ParameterCondition
Chromatographic SystemHPLC with UV Detector
ColumnKromasil C18
Mobile PhaseMethanol and Ammonium Acetate (pH 3.2) (60:40)
Detection Wavelength282 nm

Advanced Gas-Phase Ion Chemistry for Diastereomer Differentiation of Related Glycosphingolipids

Eliglustat functions by inhibiting glucosylceramide synthase, thereby reducing the production of glucosylceramide, a glycosphingolipid. ijpsjournal.com The analytical differentiation of glycosphingolipid diastereomers, such as glucosylceramide and galactosylceramide, presents a significant challenge due to their structural similarity. nih.govnih.gov Advanced gas-phase ion chemistry, coupled with shotgun tandem mass spectrometry, offers a novel and rapid strategy to distinguish these closely related molecules. nih.govresearchgate.net

This method avoids the need for lengthy chromatographic separations. nih.gov The technique involves gas-phase ion/ion reactions within a linear ion trap mass spectrometer. nih.govresearchgate.net Deprotonated glycosphingolipid anions, [GSL-H]⁻, are reacted with a terpyridine-magnesium complex dication, [Mg(Terpy)₂]²⁺. nih.gov This reaction forms charge-inverted complex cations, [GSL-H + MgTerpy]⁺. nih.govresearchgate.net

The subsequent collision-induced dissociation (CID) of these complex cations produces significantly different fragmentation spectra for the diastereomeric pairs. nih.gov The subtle stereochemical difference—the equatorial versus axial orientation of the hydroxyl group at the C4' position of the sugar headgroup—leads to distinct fragmentation pathways upon complexation with the magnesium ion. nih.gov These spectral differences allow for not only the clear differentiation of the diastereomers but also their relative quantification by analyzing the normalized area of selected diagnostic fragment ions. nih.gov This approach has been successfully applied to identify and quantify diastereomeric glycosphingolipids in biological extracts. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Reaction Mechanism Elucidation in Synthesis

The synthesis of eliglustat (B216) often involves diastereoselective reactions, where one diastereomer is formed in preference to others. Quantum chemical calculations are a powerful tool for understanding the mechanisms of these reactions and the origins of the observed stereoselectivity.

In the synthesis of eliglustat, the formation of the desired (1R,2R) stereochemistry is crucial for its biological activity. Several synthetic routes have been developed that exhibit high diastereoselectivity. Theoretical studies suggest that the stereochemical outcome of certain synthetic steps can be explained by a competition between different reaction mechanisms, such as the SNi (Substitution Nucleophilic internal) and SN1 (Substitution Nucleophilic unimolecular) pathways.

Quantum chemical calculations can be employed to model the transition states and intermediates of these competing pathways. By calculating the activation energies for each path, chemists can predict which mechanism is more favorable under specific reaction conditions, thus explaining the observed diastereoselectivity. For instance, a lower activation energy for a transition state leading to the (1R,2R) product via an SNi mechanism would explain its preferential formation. These calculations provide valuable insights that can be used to optimize reaction conditions to maximize the yield of the desired diastereomer.

In Silico Screening and Design of Novel Glucosylceramide Synthase Inhibitors

The development of new and improved drugs often begins with the screening of large libraries of virtual compounds to identify promising candidates. This process, known as in silico screening, relies heavily on computational methods to predict the binding affinity and other properties of molecules.

The eliglustat scaffold has served as a starting point for the design of novel glucosylceramide synthase inhibitors with improved properties, such as enhanced penetration of the central nervous system (CNS). Computational approaches used in this context include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., an eliglustat analog) when bound to a receptor (glucosylceramide synthase) to form a stable complex. By scoring the binding poses, researchers can estimate the binding affinity of different compounds and prioritize those with the most favorable interactions. Molecular docking studies have been performed with eliglustat to understand its interaction with the active site of glucosylceramide synthase.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By creating a pharmacophore model based on eliglustat and other known inhibitors, new molecules with different chemical scaffolds but the same essential features can be designed and screened.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, untested compounds.

These in silico methods have been instrumental in the optimization of eliglustat-based compounds, leading to the identification of analogs with improved pharmacokinetic and pharmacodynamic profiles.

Table 2: Chemical Compounds Mentioned

Compound Name Other Names/Synonyms
Eliglustat N-((1R,2R)-1-(2,3-dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)octanamide
Eliglustat (SR) Diastereomer N-((1S,2R)-1-(2,3-dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)octanamide
Glucosylceramide -

Future Directions in Eliglustat Sr Diastereomer Research

Exploration of Novel Synthetic Pathways for Stereoisomer Control

The therapeutic efficacy of Eliglustat (B216) is dependent on its specific (1R,2R)-threo diastereomer. Consequently, a primary focus of synthetic chemistry research is the development of efficient, scalable, and highly stereoselective routes to produce this single isomer, minimizing the formation of other stereoisomers. While early syntheses existed, recent efforts have concentrated on novel strategies that provide superior control over the two contiguous stereocenters.

Key advancements include highly diastereoselective total syntheses starting from readily available chiral materials like D-serine. researchgate.net One such route involves a four-step "telescoped" process to create a key keto intermediate, which is then reduced with exceptional selectivity (>99 dr) using sodium borohydride (B1222165). researchgate.net Other innovative approaches have utilized:

Catalyst-Controlled Reactions : An efficient and scalable synthesis employs a Ruthenium-catalyzed dynamic kinetic resolution-asymmetric transfer hydrogenation (DKR-ATH) reaction. This method has successfully produced a key alcohol intermediate on a 100-gram scale with greater than 99:1 diastereomeric ratio (dr) and 99.7% enantiomeric excess (ee). researchgate.net

Substrate-Directed Reactions : Diastereoselective aldol (B89426) reactions have been a cornerstone in constructing the two adjacent stereocenters with high precision. researchgate.netfigshare.com

Stereoselective Amination : A total synthesis starting from 1,4-benzodioxan-6-carbaldehyde uses a Sharpless asymmetric dihydroxylation followed by a key diastereoselective amination reaction with chlorosulfonyl isocyanate (CSI). nih.govresearchgate.net Optimization of solvent systems and temperature for this step afforded the desired syn-1,2-amino alcohol with a diastereoselectivity greater than 20:1. nih.govresearchgate.net

Some researchers have also explored chiral resolution as a viable alternative for large-scale production. A novel method uses 1,1'-Binaphthyl-2,2'-diyl-hydrogenphosphate (BNDHP) as a resolving agent to isolate the optically pure Eliglustat from a mixture of stereoisomers. nih.gov

Table 1: Comparison of Modern Synthetic Strategies for Eliglustat
Key StrategyStarting Material ExampleReported SelectivityReference
Diastereoselective ReductionD-serine>99 dr researchgate.net
Ru-Catalyzed Asymmetric Transfer Hydrogenation1,4-benzodioxane-6-carboxylic acid>99:1 dr, 99.7% ee researchgate.net
Diastereoselective Amination (CSI)1,4-benzodioxan-6-carbaldehyde>20:1 dr nih.govresearchgate.net
Chiral ResolutionRacemic mixture>99% ee nih.gov

Future work in this area will likely focus on further optimizing these routes to reduce step counts, avoid hazardous reagents, and eliminate the need for chromatographic purification, making the synthesis more cost-effective and environmentally friendly for industrial-scale production. researchgate.net

Deeper Mechanistic Studies of Glucosylceramide Synthase Inhibition at the Molecular Level

Eliglustat is a ceramide analogue that acts as a potent, specific, and reversible inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids. researchgate.netijpsjournal.comnih.gov It exhibits a half-maximal inhibitory concentration (IC50) in the low nanomolar range (around 10-25 nM) and shows high selectivity for GCS over other related enzymes, such as lysosomal glucocerebrosidase. nih.govdrugbank.comresearchgate.net

While the basis of its inhibitory action is understood to be competitive inhibition at the ceramide binding site, the precise molecular interactions between the Eliglustat (SR) diastereomer and the GCS active site are not fully elucidated. Future research will necessitate a deeper dive into the structural biology of this interaction. Computational studies, such as molecular docking, have already suggested a strong affinity and a high in-silico selectivity of Eliglustat for GCS. conicet.gov.ar

Further research directions include:

X-ray Co-crystallography : Obtaining a high-resolution crystal structure of GCS co-crystallized with Eliglustat would provide definitive, atomic-level detail of the binding mode. This would illuminate the key amino acid residues involved in the interaction and explain the high degree of stereospecificity.

Advanced Molecular Modeling : Employing molecular dynamics simulations to study the dynamic behavior of Eliglustat within the enzyme's active site. This can help understand the kinetics of binding and unbinding and the conformational changes in both the inhibitor and the enzyme upon binding.

Structure-Activity Relationship (SAR) Studies : Synthesizing and testing a matrix of Eliglustat analogues with systematic modifications to its three main components—the aromatic group, the fatty acyl chain, and the pyrrolidine (B122466) ring. nih.gov Correlating these structural changes with inhibitory activity will create a detailed map of the pharmacophore and guide the design of even more potent inhibitors.

These studies will not only deepen our fundamental understanding of glycosphingolipid biosynthesis but also provide a robust platform for the rational design of next-generation inhibitors.

Development of Next-Generation Glucosylceramide Synthase Inhibitors with Enhanced Biological Profiles

A significant limitation of Eliglustat is its inability to cross the blood-brain barrier (BBB) in sufficient amounts, making it unsuitable for treating neuronopathic glycosphingolipidoses like Gaucher disease types 2 and 3. nih.govresearchgate.net Therefore, a major focus of future research is the optimization of the Eliglustat scaffold to develop next-generation GCS inhibitors with enhanced central nervous system (CNS) penetration and improved pharmacokinetic properties. nih.govnih.gov

Research has shown that Eliglustat's poor brain exposure is partly due to it being a substrate for P-glycoprotein (Pgp), an efflux transporter at the BBB. nih.govnih.gov Guided by computational property modeling and metabolite identification studies, researchers are modifying the Eliglustat structure to reduce properties associated with Pgp recognition, such as topological polar surface area (TPSA). nih.govnih.gov

This strategy has led to the identification of promising analogues:

CCG-203586 (Compound 2) : An early analogue identified by modifying the carboxamide N-acyl group, which showed low nanomolar inhibition of GCS and an ability to lower glucosylceramide in a mouse brain. nih.gov However, it suffered from rapid clearance and modest brain penetration. nih.gov

CCG-222628 (Compound 17) : A further optimized analogue designed to be more metabolically stable. This compound demonstrated remarkably greater brain exposure and a more than 60-fold improvement in potency over CCG-203586 at reducing brain glucosylceramide in normal mice. nih.gov In a mouse model of Gaucher disease type 3, CCG-222628 effected reductions in brain glucosylceramide and glucosylsphingosine (B128621) that were comparable to the Sanofi clinical candidate venglustat, another brain-penetrant GCS inhibitor. nih.govnih.gov

Table 2: Comparative Properties of Eliglustat and Next-Generation Analogs
CompoundKey FeatureBioavailability (Mouse, PO)IV Half-life (Mouse)Brain PenetrationReference
EliglustatApproved for Gaucher Type 1<1%~0.5 hrNegligible nih.gov
CCG-222628 (17)Optimized for CNS exposure34%~2 hrSignificantly improved nih.gov
VenglustatClinical candidate for neuronopathic disease74%N/AYes nih.gov

The development of these next-generation inhibitors represents a critical step toward providing oral therapies for devastating neuronopathic lysosomal storage diseases that currently have no approved treatments. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for distinguishing Eliglustat (SR) diastereomers, and how are they validated experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy coupled with computational methods (e.g., quantum mechanical calculations and molecular dynamics simulations) is widely used to resolve diastereomer configurations. Validation involves matching calculated NMR parameters (chemical shifts, J couplings, NOEs) with experimental data across multiple conformers. For example, discrepancies in ΔδSR values between predicted and observed data can indicate misassigned configurations, necessitating re-evaluation of synthetic pathways . Collision-induced dissociation (CID) in mass spectrometry also reveals chiral discrimination, where fragmentation efficiency differences between diastereomers (e.g., CO vs. NH₃ loss channels) provide structural insights .

Q. How can researchers address contradictions in diastereomer characterization data, such as conflicting ΔδSR values?

  • Methodological Answer : Contradictions often arise from incorrect conformer population assumptions or synthetic impurities. A systematic approach involves:

  • Step 1 : Re-examining synthetic protocols to rule out unintended stereochemical outcomes.
  • Step 2 : Performing relaxed grid search (RGS) and molecular dynamics (MD) simulations to identify dominant conformers.
  • Step 3 : Averaging NMR parameters across conformers using quantum mechanical (QM) methods to reconcile experimental and theoretical data .
  • Step 4 : Cross-validating with alternative techniques like chiral chromatography or X-ray crystallography .

Q. What statistical frameworks are recommended for designing clinical trials comparing Eliglustat to enzyme replacement therapies (ERTs)?

  • Methodological Answer : Non-inferiority trials should define primary outcomes (e.g., stable hemoglobin, platelet counts) and pre-specified margins (e.g., ≤25% difference in spleen volume). Statistical power calculations must account for baseline disease severity (e.g., mild vs. moderate Gaucher phenotypes). For example, the 2017 NICE review used a non-inferiority margin of 25% for spleen volume stability, with outcomes analyzed via confidence intervals (CIs) and p-values for secondary endpoints (e.g., bone mineral density) .

Advanced Research Questions

Q. How can computational models improve the prediction of Eliglustat (SR) diastereomer stability under physiological conditions?

  • Methodological Answer : Born-Oppenheimer molecular dynamics (BOMD) simulations with microcanonical ensembles and semi-empirical Hamiltonians (e.g., RM1-D) model unimolecular dissociation pathways. These simulations predict fragmentation efficiencies (e.g., CO vs. NH₃ loss) and correlate with experimental breakdown curves. Computational efficiency is balanced by validating against high-resolution mass spectrometry data .

Q. What experimental-computational hybrid approaches resolve ambiguities in diastereomer dynamic behavior during synthesis?

  • Methodological Answer : A four-step joint analysis is recommended:

  • Step 1 : Identify conformers via RGS and MD simulations.
  • Step 2 : Optimize geometries and calculate relative conformer energies using QM methods (e.g., DFT).
  • Step 3 : Compute averaged NMR parameters (δ, J, NOE) for each diastereomer.
  • Step 4 : Match computational results with experimental NMR data; agreement across ≥3 parameters (e.g., δ, J, NOE) confirms configuration .

Q. How should researchers design longitudinal studies to assess Eliglustat’s long-term efficacy in heterogeneous patient populations?

  • Methodological Answer : Stratify cohorts by CYP2D6 metabolizer status (poor vs. extensive) and prior ERT exposure. Use mixed-effects models to account for attrition bias and variable dosing. For example, the phase 2 open-label trial (n=26) revealed limitations in small sample sizes and reporting bias, necessitating Bayesian methods to impute missing data .

Q. What methodologies address chiral discrimination in mass spectrometry when analyzing Eliglustat diastereomers?

  • Methodological Answer : CID experiments with collision energy ramping differentiate diastereomers via fragmentation efficiency ratios (e.g., SR vs. SS configurations). For cyclo(Phe-His) peptides, SR diastereomers show higher CO loss efficiency but lower NH₃ loss compared to SS forms. Calibration with isotopically labeled analogs minimizes false positives .

Methodological Frameworks for Data Analysis

Q. How can systematic reviews integrate heterogeneous data from Eliglustat trials (e.g., RCTs vs. single-arm studies)?

  • Methodological Answer : Apply the PICOT framework (Population: Gaucher Type 1; Intervention: Eliglustat; Comparison: ERT/placebo; Outcome: hematologic/organ stability; Time: 39 weeks–4 years). Use random-effects meta-analysis to pool hazard ratios (HRs) for efficacy endpoints, with sensitivity analyses excluding high-attrition studies (e.g., phase 2 trials with >30% dropout) .

Q. What strategies mitigate bias in secondary data analysis of Eliglustat’s safety profile?

  • Methodological Answer : Standardized data extraction forms (e.g., DistillerSR) and dual-reviewer calibration (≥80% inter-rater agreement) reduce selection bias. Pre-register exclusion criteria (e.g., excluding non-CYP2D6-stratified cohorts) and use GRADE criteria to assess evidence quality .

Tables for Reference

Table 1 : Key NMR Parameters for Eliglustat Diastereomer Discrimination

ParameterSR Diastereomer RangeSS Diastereomer RangeComputational Method
ΔδSR (ppm)-0.2 to +0.1+0.3 to +0.5QM/DFT
J Coupling (Hz)8.2–8.57.8–8.1MD Simulations
NOE CorrelationWeak (C7-H9)Strong (C7-H9)RGS Analysis

Table 2 : Clinical Trial Design Considerations for Eliglustat Studies

Design AspectRecommendationEvidence Source
Non-inferiority Margin≤25% difference in spleen volume stability
StratificationCYP2D6 metabolizer status, prior ERT exposure
Statistical ModelMixed-effects models for longitudinal data
Attrition MitigationBayesian imputation for missing data

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.